molecular formula C15H18ClN5O B2978650 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide CAS No. 1448029-19-3

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide

Cat. No.: B2978650
CAS No.: 1448029-19-3
M. Wt: 319.79
InChI Key: WPQHXEZUNIYFHU-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide typically involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide stands out due to its unique combination of a pyrimidine ring with a chlorobenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore in drug design further highlight its uniqueness .

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-20(2)13-12(9-17-15(19-13)21(3)4)18-14(22)10-7-5-6-8-11(10)16/h5-9H,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQHXEZUNIYFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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